Cas no 1125-01-5 (3-azaspiro[5.5]undecane;hydrochloride)

3-Azaspiro[5.5]undecane hydrochloride is a bicyclic amine compound featuring a spirocyclic structure, which confers unique steric and electronic properties. The hydrochloride salt enhances its stability and solubility, making it suitable for various synthetic applications. This scaffold is particularly valuable in medicinal chemistry as a rigid framework for designing bioactive molecules, including CNS-targeting drugs and enzyme inhibitors. Its spirocyclic core offers conformational restraint, potentially improving binding affinity and selectivity. The compound is also utilized in the development of catalysts and ligands due to its nitrogen-containing heterocycle. High purity and consistent quality ensure reliable performance in research and industrial processes.
3-azaspiro[5.5]undecane;hydrochloride structure
1125-01-5 structure
Product name:3-azaspiro[5.5]undecane;hydrochloride
CAS No:1125-01-5
MF:C10H20ClN
MW:189.72550201416
MDL:MFCD02093801
CID:225250
PubChem ID:22252831

3-azaspiro[5.5]undecane;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Azaspiro[5.5]undecane hydrochloride
    • 4,4-Pentamethylenepiperidine
    • 3-Azaspiro[5.5]undecane,hydrochloride (1:1)
    • 4,4-Pentamethylenepi
    • 4,4-Pentamethylenepiperidine Hydrochloride
    • 3-AZASPIRO[5.5]UNDECANE HCL
    • 3-azaspiro[5.5]undecanehydrochloride
    • 3-Azaspiro[5.5]undecane, hydrochloride
    • PubChem16426
    • NSC90790
    • NSC102514
    • 3-Azoniaspiro[5.5]Undecane Chloride
    • LS40074
    • RP24940
    • AB0052546
    • ST24022692
    • Z3893
    • 4,4-(
    • 3-azaspiro[5.5]undecane;hydrochloride
    • PD021660
    • NS00045287
    • EN300-299244
    • SY033590
    • CHEMBL2041319
    • SB42972
    • DS-18001
    • MFCD02093801
    • 3-Azaspiro[5.5]undecane (hydrochloride)
    • J-511744
    • SCHEMBL3377703
    • AMY21378
    • NSC-102514
    • J-011520
    • CS-0029483
    • FT-0673590
    • AKOS015994797
    • 1125-01-5
    • HY-107755
    • BDBM50500845
    • NSC-90790
    • DB-060213
    • XDRWSBJRLMRJKA-UHFFFAOYSA-N
    • MDL: MFCD02093801
    • Inchi: 1S/C10H19N.ClH/c1-2-4-10(5-3-1)6-8-11-9-7-10;/h11H,1-9H2;1H
    • InChI Key: XDRWSBJRLMRJKA-UHFFFAOYSA-N
    • SMILES: Cl[H].N1([H])C([H])([H])C([H])([H])C2(C([H])([H])C1([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C2([H])[H]

Computed Properties

  • Exact Mass: 189.12800
  • Monoisotopic Mass: 189.128
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 117
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Boiling Point: 273.7°C at 760 mmHg
  • Flash Point: 119.3°C
  • PSA: 12.03000
  • LogP: 3.45110

3-azaspiro[5.5]undecane;hydrochloride Security Information

3-azaspiro[5.5]undecane;hydrochloride Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-azaspiro[5.5]undecane;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
BAI LING WEI Technology Co., Ltd.
216323-10g
3-Azaspiro[5.5]undecane hydrochloride
1125-01-5 95%
10g
¥ 20240 2022-04-26
BAI LING WEI Technology Co., Ltd.
216323-250mg
3-Azaspiro[5.5]undecane hydrochloride
1125-01-5 95%
250mg
¥ 1364 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1068476-250mg
3-Azaspiro[5.5]undecane (hydrochloride)
1125-01-5 97%
250mg
¥287.00 2024-08-09
Enamine
EN300-299244-0.1g
3-azaspiro[5.5]undecane hydrochloride
1125-01-5 95%
0.1g
$101.0 2023-02-27
Chemenu
CM139435-1g
3-azaspiro[5.5]undecane hydrochloride
1125-01-5 98%
1g
$*** 2023-04-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZA615-200mg
3-azaspiro[5.5]undecane;hydrochloride
1125-01-5 98%
200mg
520.0CNY 2021-07-12
Ambeed
A144342-10g
3-Azaspiro[5.5]undecane hydrochloride
1125-01-5 98%
10g
$1634.00 2021-07-14
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A189730-250mg
3-azaspiro[5.5]undecane;hydrochloride
1125-01-5 98%
250mg
¥549.90 2023-09-04
Chemenu
CM139435-10g
3-azaspiro[5.5]undecane hydrochloride
1125-01-5 98%
10g
$795 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1068476-100mg
3-Azaspiro[5.5]undecane (hydrochloride)
1125-01-5 97%
100mg
¥198.00 2024-08-09

3-azaspiro[5.5]undecane;hydrochloride Production Method

Additional information on 3-azaspiro[5.5]undecane;hydrochloride

Professional Introduction to 3-azaspiro[5.5]undecane;hydrochloride (CAS No. 1125-01-5)

3-azaspiro[5.5]undecane;hydrochloride, with the chemical identifier CAS No. 1125-01-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This spirocyclic azine derivative has garnered attention due to its unique structural framework and potential biological activities, making it a subject of extensive research in drug discovery and development. The hydrochloride salt form enhances its solubility and bioavailability, facilitating its application in various biochemical assays and therapeutic investigations.

The molecular structure of 3-azaspiro[5.5]undecane;hydrochloride consists of a spirocyclic core, where two rings are connected at a single carbon atom, combined with an azine functional group. This configuration imparts distinct steric and electronic properties, which are critical for its interaction with biological targets. The presence of the azine moiety suggests potential roles in modulating enzyme activities and receptor binding, areas that have been extensively explored in recent years.

In recent years, the pharmaceutical industry has shown increasing interest in spirocyclic compounds due to their favorable pharmacokinetic profiles and reduced toxicity compared to traditional linear molecules. 3-azaspiro[5.5]undecane;hydrochloride is no exception, with studies indicating its potential as a scaffold for developing novel therapeutic agents. Its spirocyclic nature provides rigidity to the molecule, which can enhance binding affinity and selectivity towards specific biological targets.

One of the most compelling aspects of 3-azaspiro[5.5]undecane;hydrochloride is its reported activity as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, including cancer and inflammatory disorders. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory effects on certain kinases, suggesting their potential as lead compounds for kinase inhibitors.

Furthermore, the hydrochloride salt form of 3-azaspiro[5.5]undecane;hydrochloride has been investigated for its effects on central nervous system (CNS) disorders. The spirocyclic structure may facilitate blood-brain barrier penetration, a critical factor for developing effective treatments for neurological conditions. Research has shown promising results in animal models, where the compound exhibited neuroprotective properties without significant side effects.

The synthesis of 3-azaspiro[5.5]undecane;hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to optimize the process and introduce functional groups at desired positions on the spirocyclic core.

In terms of analytical characterization, 3-azaspiro[5.5]undecane;hydrochloride is typically analyzed using high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide comprehensive information about the compound's purity, molecular structure, and impurity profiles, ensuring that it meets stringent pharmaceutical standards before being used in biological assays.

The pharmacological profile of 3-azaspiro[5.5]undecane;hydrochloride has been further explored through computational modeling and molecular docking studies. These approaches have helped researchers understand how the compound interacts with target proteins at the atomic level, providing insights into its mechanism of action and potential side effects.

Recent advancements in drug delivery systems have also highlighted the potential of 3-azaspiro[5.5]undecane;hydrochloride as a component in novel formulations. For instance, lipid-based nanoparticles have been investigated as carriers for this compound, aiming to improve its bioavailability and targeted delivery to specific tissues or organs.

The safety profile of 3-azaspiro[5.5]undecane;hydrochloride has been assessed through acute toxicity studies in vitro and in vivo. Preliminary results indicate that the compound exhibits low toxicity at therapeutic doses, with minimal adverse effects observed even at higher concentrations.

Future research directions for 3-azaspiro[5.5]undecane;hydrochloride include exploring its efficacy in larger clinical trials and developing derivatives with enhanced pharmacological properties. The spirocyclic core offers a versatile platform for structural modifications, allowing researchers to fine-tune the compound's activity towards specific therapeutic indications.

In conclusion,3-azaspiro[5.5]undecane;hydrochloride (CAS No. 1125-01-5) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features, combined with reported biological activities, make it an attractive candidate for further research and development.

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